
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, commonly known as PPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPPEB belongs to the family of arylacetylene derivatives and has been found to possess interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of PPPEB is not fully understood. However, it has been suggested that PPPEB acts as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release. PPPEB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
PPPEB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. PPPEB has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPPEB has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high potency and selectivity. However, PPPEB also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. PPPEB also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of PPPEB. One area of research is the development of more stable and soluble derivatives of PPPEB that can be used in vivo. Another area of research is the investigation of the potential use of PPPEB in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of PPPEB needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
PPPEB can be synthesized using a multistep process that involves the coupling of 4-(4-propylcyclohexyl)phenylacetylene with 1-bromo-4-(4-ethynylphenyl)benzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain PPPEB in high purity.
Aplicaciones Científicas De Investigación
PPPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. PPPEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
100558-53-0 |
|---|---|
Nombre del producto |
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene |
Fórmula molecular |
C26H32 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1-propyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C26H32/c1-3-5-21-7-9-23(10-8-21)11-12-24-15-19-26(20-16-24)25-17-13-22(6-4-2)14-18-25/h7-10,15-16,19-20,22,25H,3-6,13-14,17-18H2,1-2H3 |
Clave InChI |
HOQZNENYSZLPGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



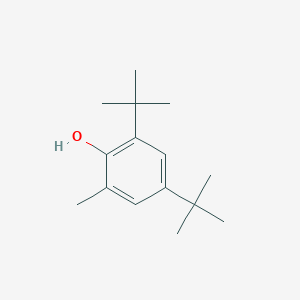

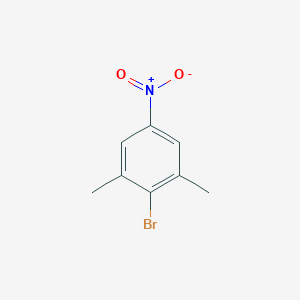

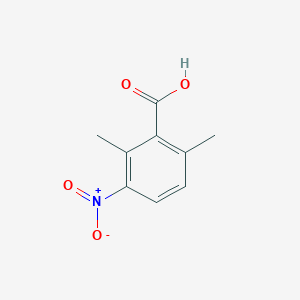
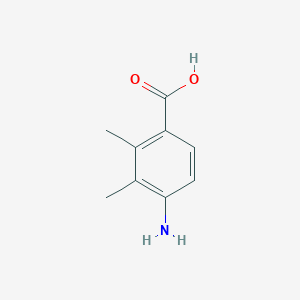
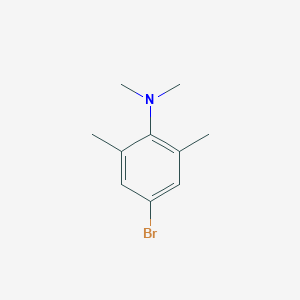
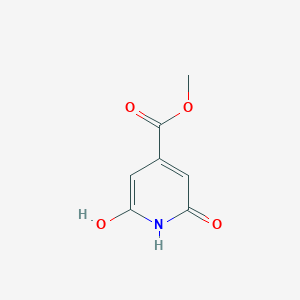
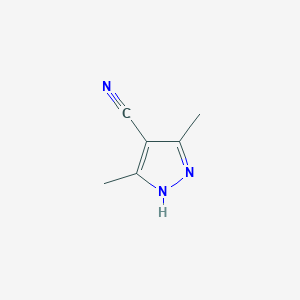
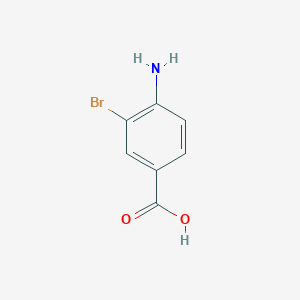
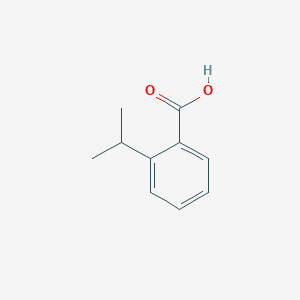
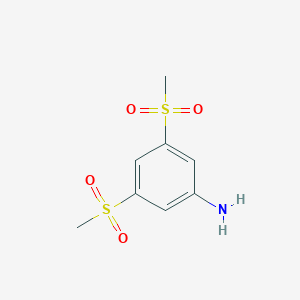
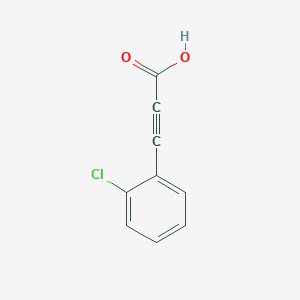
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)